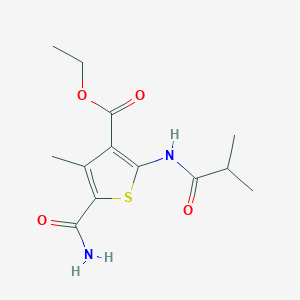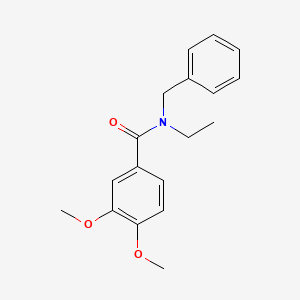
ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a thiophene-based compound that has shown promise in the fields of medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation is that the compound is relatively difficult to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate. One area of research is the development of the compound as an anti-cancer agent. Further studies are needed to determine the optimal dosage and delivery method for the compound. In addition, more research is needed to understand the mechanism of action of the compound and its potential as an anti-inflammatory agent. Finally, the compound could be further studied as a building block for the synthesis of other compounds in the fields of medicinal chemistry and material science.
Méthodes De Synthèse
The synthesis of ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of ethyl 5-bromothiophene-2-carboxylate with sodium hydride in the presence of dimethylformamide to form ethyl 5-thiophen-2-ylcarbonylacetate. This intermediate is then reacted with isobutyryl chloride in the presence of triethylamine to form ethyl 5-(isobutyrylamino)-2-(thiophen-2-ylcarbonyl)-4-methylthiophene-3-carboxylate. Finally, the compound is treated with ammonium carbonate in ethanol to form ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate.
Applications De Recherche Scientifique
Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential as an anti-inflammatory agent. Studies have shown that the compound inhibits the production of inflammatory cytokines and reduces inflammation in animal models.
In organic synthesis, ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate has been studied for its potential as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various thiophene-based compounds, including pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-5-19-13(18)8-7(4)9(10(14)16)20-12(8)15-11(17)6(2)3/h6H,5H2,1-4H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSUVJCQGDCSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-carbamoyl-4-methyl-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)


![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)

![ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)
![1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)

![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)